![molecular formula C15H18N4O B2695511 1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea CAS No. 2034436-20-7](/img/structure/B2695511.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea is a synthetic organic compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their versatility and are widely used in various fields such as coordination chemistry, catalysis, and material science. The unique structure of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea, which includes a bipyridine moiety linked to a urea group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine core can be synthesized through various coupling reactions such as Suzuki, Stille, or Negishi coupling. These reactions involve the coupling of pyridine derivatives in the presence of a palladium catalyst.
Attachment of the Urea Group: The urea group can be introduced by reacting the bipyridine derivative with an isocyanate or by using a phosgene-free method involving carbodiimides.
Industrial Production Methods
Industrial production of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bipyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce bipyridine amines.
Scientific Research Applications
1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used in catalysis and material science.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea involves its ability to bind to specific molecular targets, such as metal ions or proteins. The bipyridine moiety can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The urea group can interact with biological molecules through hydrogen bonding and other non-covalent interactions, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties.
4,4’-Bipyridine: Another bipyridine derivative with applications in material science and catalysis.
1,10-Phenanthroline: A related compound with a similar structure and coordination chemistry properties.
Uniqueness
1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea is unique due to the presence of both the bipyridine and urea functional groups, which provide a combination of coordination and hydrogen bonding capabilities. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
1-propyl-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-7-17-15(20)19-10-12-5-6-14(18-9-12)13-4-3-8-16-11-13/h3-6,8-9,11H,2,7,10H2,1H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZNAOFMVVQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CN=C(C=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
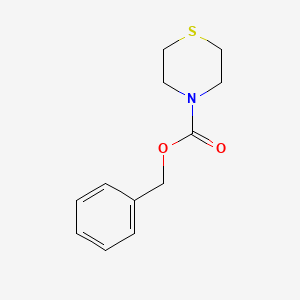
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)
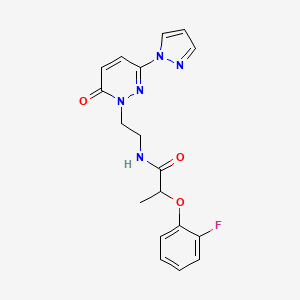
![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)

![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
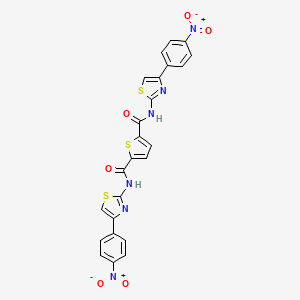
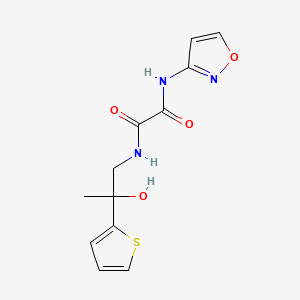
![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)
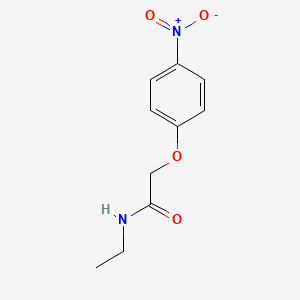
![N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2695450.png)
![1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2695451.png)
